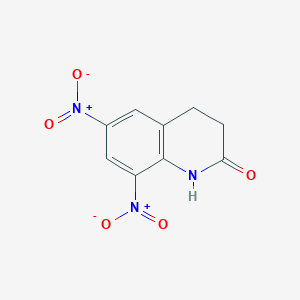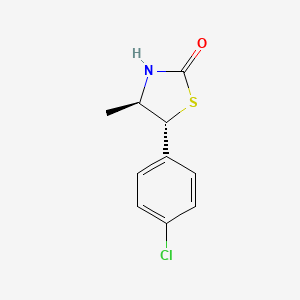
trans-5-(4-Chlorophenyl)-4-methylthiazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
trans-5-(4-Chlorophenyl)-4-methylthiazolidin-2-one: is a chemical compound known for its unique structure and properties It belongs to the thiazolidinone class, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-5-(4-Chlorophenyl)-4-methylthiazolidin-2-one typically involves the cyclization of trans-2-amino-1-parachlorophenyl propanol with carbon disulfide in the presence of an alkaline solution, followed by oxidation with hydrogen peroxide . This method is efficient and yields high-quality products.
Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent product quality and yield. The key steps include the preparation of the starting materials, the cyclization reaction, and the purification of the final product.
化学反応の分析
Types of Reactions: trans-5-(4-Chlorophenyl)-4-methylthiazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Sulfoxides and sulfones: from oxidation reactions.
Thiazolidine derivatives: from reduction reactions.
Substituted derivatives: from nucleophilic substitution reactions.
科学的研究の応用
Chemistry: trans-5-(4-Chlorophenyl)-4-methylthiazolidin-2-one is used as a building block in organic synthesis.
Biology: The compound has shown potential in biological studies due to its ability to interact with biological molecules. It is used in the development of bioactive compounds and as a probe in biochemical assays .
Medicine: Research has indicated that derivatives of this compound may possess antimicrobial and anticancer properties. These derivatives are being explored for their potential therapeutic applications .
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and other specialty chemicals. Its reactivity and stability make it a valuable intermediate in various chemical processes .
作用機序
The mechanism of action of trans-5-(4-Chlorophenyl)-4-methylthiazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific derivative and its application. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, leading to cell death .
類似化合物との比較
Hexythiazox: A related compound used as an acaricide.
Thiazolidine-2,4-dione: Another thiazolidinone derivative with applications in diabetes treatment. It differs in its ring structure and substituents, resulting in different pharmacological properties.
Uniqueness: trans-5-(4-Chlorophenyl)-4-methylthiazolidin-2-one is unique due to its specific combination of a chlorophenyl group and a methyl group on the thiazolidinone ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
特性
CAS番号 |
78587-59-4 |
|---|---|
分子式 |
C10H10ClNOS |
分子量 |
227.71 g/mol |
IUPAC名 |
(4S,5S)-5-(4-chlorophenyl)-4-methyl-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C10H10ClNOS/c1-6-9(14-10(13)12-6)7-2-4-8(11)5-3-7/h2-6,9H,1H3,(H,12,13)/t6-,9+/m0/s1 |
InChIキー |
IPCDQNZFHKSICG-IMTBSYHQSA-N |
SMILES |
CC1C(SC(=O)N1)C2=CC=C(C=C2)Cl |
異性体SMILES |
C[C@H]1[C@@H](SC(=O)N1)C2=CC=C(C=C2)Cl |
正規SMILES |
CC1C(SC(=O)N1)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


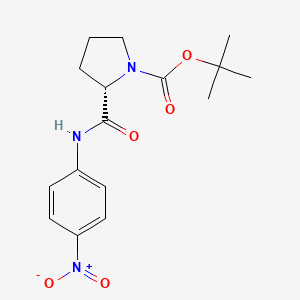
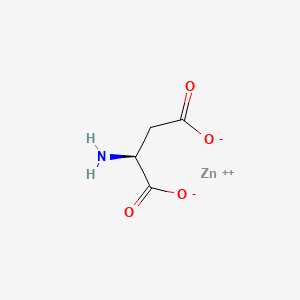

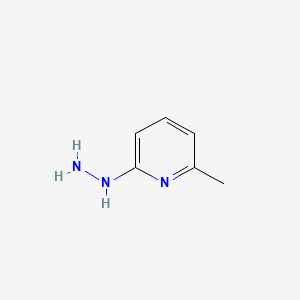
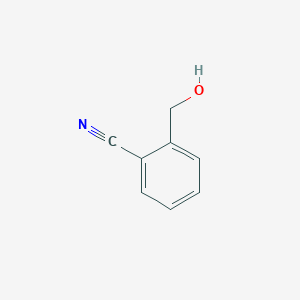
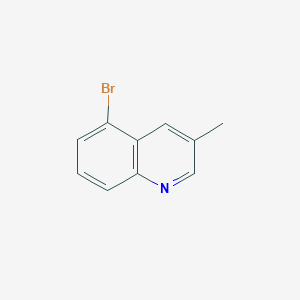
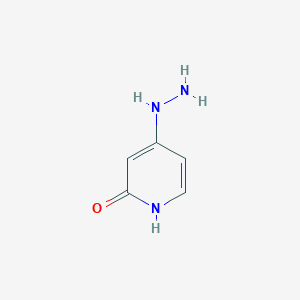
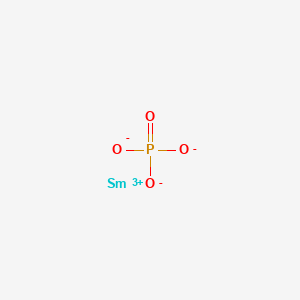
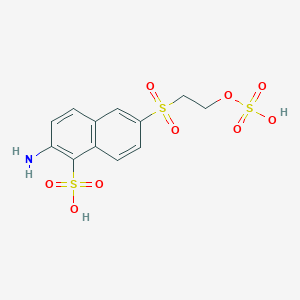
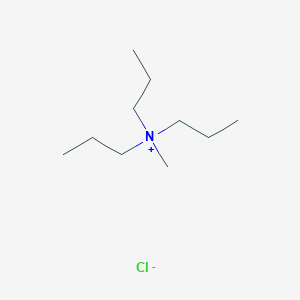
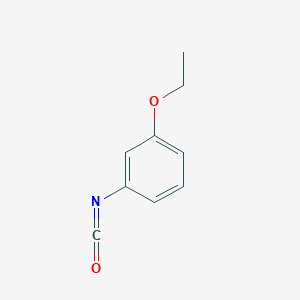
![8-Oxa-3-azabicyclo[3.2.1]octane](/img/structure/B1590367.png)
